3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes an imidazolidine ring and a sulfonyl chloride functional group. Its molecular formula is , and it features a benzyl group attached to the imidazolidine, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. This compound is notable for its sulfonyl chloride moiety, which is known for its ability to act as a versatile electrophile in various
There is no current information available on the specific mechanism of action of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride in biological systems.
Due to the presence of the sulfonyl chloride group, 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride is likely to be corrosive and a skin and eye irritant. It may also react exothermically (with heat release) with water. Standard safety protocols for handling corrosive and reactive chemicals should be followed when working with this compound [].
Potential применения (primeneniya) (applications): The presence of a sulfonyl chloride group suggests 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride might function as a sulfonylating agent. Sulfonylation is a chemical reaction that introduces a sulfonyl group (SO2) onto a molecule. Sulfonylating agents are used in various organic synthesis reactions to modify the properties of molecules .
Исследования в области протеомики (Issledovaniya v oblasti proteomiki) (Proteomics research): Several vendors that supply 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride categorize it as a research tool for proteomics . Proteomics is the study of the entire set of proteins expressed by an organism. Sulfonylation can be used to modify proteins, allowing researchers to study protein function, interactions, and localization within cells .
Safety considerations: As with any chemical, it's crucial to handle 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride with appropriate safety precautions, following recommended protocols and wearing necessary personal protective equipment.
Research indicates that compounds similar to 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride exhibit significant biological activities. These include:
The synthesis of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride can be achieved through several methods:
The applications of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride are diverse:
Interaction studies involving 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride often focus on its binding affinity and inhibitory effects on specific biological targets. For example:
Several compounds share structural similarities with 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzene Sulfonamide | Contains a benzene ring and sulfonamide | Known for its antibacterial properties |
Toluene Sulfonamide | Similar structure but solid at room temp | Easier handling due to solid state |
Benzimidazole Sulfonamide | Incorporates a benzimidazole moiety | Exhibits diverse biological activities |
4-Aminobenzenesulfonamide | Contains an amino group on the benzene | Used primarily for antibacterial applications |
The uniqueness of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride lies in its specific combination of an imidazolidine structure with a sulfonyl chloride group, which enhances its reactivity and potential applications compared to other similar compounds .
The historical development of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride can be traced through the broader evolution of both imidazolidine chemistry and sulfonyl chloride methodology. Imidazolidines were first reported in systematic studies dating back to 1952, when the first unsubstituted imidazolidine synthesis was achieved. The compound class represents a fundamental advancement in heterocyclic chemistry, formally derived by the addition of four hydrogen atoms to imidazole structures. The historical significance of imidazolidine compounds extends beyond their structural novelty, as they have served as important building blocks in medicinal chemistry and synthetic methodology development.
The sulfonyl chloride functional group component of this compound draws its historical significance from the pioneering work in organosulfur chemistry that began in the mid-19th century. Benzenesulfonyl chloride, the archetypal sulfonyl chloride, was first described through chlorosulfonation reactions of benzene with chlorosulfuric acid. The development of sulfonyl chlorides as synthetic reagents gained momentum due to their exceptional reactivity toward nucleophiles, particularly amines and alcohols, leading to the formation of sulfonamides and sulfonate esters respectively.
The specific compound 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride emerged from the convergence of these two chemical domains during the early 21st century. The compound was first catalogued in chemical databases in 2010, with subsequent modifications and characterizations continuing through 2025. This timeline reflects the growing sophistication in synthetic methodology that allows for the precise construction of molecules containing multiple functional groups with distinct reactivity profiles.
Recent advances in imidazolidine synthesis have demonstrated increasingly sophisticated approaches to highly substituted derivatives. These methodological developments have created opportunities for the incorporation of sulfonyl chloride functionality into imidazolidine frameworks, leading to compounds like 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride that possess both the structural complexity of substituted heterocycles and the synthetic utility of activated sulfur-containing electrophiles.
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride belongs to multiple structural classifications that reflect its complex molecular architecture. Primarily, it is classified as a sulfonyl chloride derivative, specifically an organosulfur compound containing the characteristic sulfur-chlorine bond that defines this functional group class. The sulfonyl chloride moiety exhibits tetrahedral geometry around the sulfur center, with two oxygen atoms, one chlorine atom, and one carbon-based substituent completing the coordination sphere.
The imidazolidine component of the molecule places this compound within the broader category of heterocyclic compounds, specifically five-membered nitrogen-containing rings. Imidazolidines are classified as cyclic aminals, representing saturated analogues of imidazole structures. The presence of the benzyl substituent at the 3-position and the oxo group at the 2-position further classifies this compound as a substituted 2-oxoimidazolidine derivative.
Structural Classification Category | Specific Classification | Defining Features |
---|---|---|
Primary Functional Group | Sulfonyl Chloride | S(=O)2Cl moiety with tetrahedral sulfur |
Heterocyclic Framework | Imidazolidine | Five-membered ring with two nitrogen atoms |
Substitution Pattern | 3-Benzyl-2-oxo derivative | Benzyl group at N-3, carbonyl at C-2 |
Molecular Architecture | Bicyclic system | Fused heterocycle with aromatic benzyl group |
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride. This nomenclature precisely describes the molecular structure by identifying the imidazolidine core as the parent structure, the 2-oxo substitution indicating the carbonyl group at the 2-position, the 3-benzyl substitution indicating the benzylmethyl group attached to the nitrogen at position 3, and the 1-sulfonyl chloride substitution indicating the sulfonyl chloride group attached to the nitrogen at position 1.
The compound's molecular formula C10H11ClN2O3S reflects the presence of ten carbon atoms forming the imidazolidine ring system and benzyl substituent, eleven hydrogen atoms distributed across the molecular framework, one chlorine atom in the sulfonyl chloride functional group, two nitrogen atoms comprising the imidazolidine ring, three oxygen atoms from the carbonyl and sulfonyl groups, and one sulfur atom in the sulfonyl chloride moiety. The structural complexity is further emphasized by the compound's exact mass of 274.0178911 Daltons, as determined through high-resolution mass spectrometry.
The significance of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride in synthetic organic chemistry stems from its unique combination of reactive functional groups and structural features that enable diverse chemical transformations. As a sulfonyl chloride derivative, this compound serves as an electrophilic reagent capable of forming sulfonamide bonds through reactions with primary and secondary amines. This reactivity profile positions the compound as a valuable synthetic intermediate for the construction of complex molecules containing both heterocyclic frameworks and sulfonamide linkages.
The imidazolidine component of the molecule contributes additional synthetic utility through its potential for ring-opening reactions and further functionalization. Recent advances in imidazolidine chemistry have demonstrated that highly substituted derivatives can undergo selective transformations that preserve the heterocyclic core while introducing additional functional groups. The presence of the 2-oxo group creates opportunities for enolate chemistry and related transformations, while the benzyl substituent provides a handle for potential debenzylation reactions or aromatic substitution chemistry.
The compound's role in synthetic methodology is exemplified by its potential applications in sulfonamide synthesis, a transformation of fundamental importance in medicinal chemistry and pharmaceutical development. Sulfonyl chlorides react with amines to produce sulfonamides with high efficiency and generally excellent yields, often exceeding 90 percent under optimized conditions. The incorporation of the imidazolidine framework into this transformation creates opportunities for the synthesis of heterocycle-containing sulfonamides with potentially enhanced biological activity profiles.
Recent research has highlighted the importance of sulfonyl chlorides in developing environmentally benign synthetic protocols. Novel reagent systems combining hydrogen peroxide and metal chlorides have enabled room-temperature sulfonamide formation with excellent yields, suggesting that compounds like 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride could benefit from these methodological advances. The compound's structural complexity also positions it as a valuable building block for diversity-oriented synthesis approaches, where multiple reactive sites can be selectively modified to generate libraries of related compounds.
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride occupies a distinctive position within the broader landscape of sulfonyl chloride chemistry, representing an advanced example of structurally complex sulfonyl chloride derivatives. Traditional sulfonyl chlorides, such as benzenesulfonyl chloride and methanesulfonyl chloride, serve as foundational reagents in organic synthesis due to their straightforward preparation and predictable reactivity patterns. These simpler sulfonyl chlorides have established the fundamental reactivity principles that govern this functional group class, including their electrophilic nature and their tendency to react with nucleophiles to form sulfonate esters and sulfonamides.
The evolution from simple sulfonyl chlorides to more complex derivatives like 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride reflects the growing sophistication in synthetic organic chemistry and the demand for more functionally diverse reagents. While benzenesulfonyl chloride can be prepared through the direct chlorosulfonation of benzene using chlorosulfuric acid, the synthesis of heterocycle-containing sulfonyl chlorides requires more advanced synthetic strategies. This increased synthetic complexity is justified by the enhanced functional group compatibility and the expanded scope of chemical transformations that these advanced sulfonyl chlorides can facilitate.
Sulfonyl Chloride Type | Structural Complexity | Synthetic Accessibility | Functional Group Tolerance |
---|---|---|---|
Methanesulfonyl chloride | Simple aliphatic | High | Limited |
Benzenesulfonyl chloride | Simple aromatic | High | Moderate |
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride | Complex heterocyclic | Moderate | High |
The position of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride within sulfonyl chloride chemistry is further defined by its potential for selective reactivity. Unlike simple sulfonyl chlorides that exhibit primarily electrophilic behavior at the sulfur center, this compound contains multiple sites for potential chemical transformation. The imidazolidine ring system provides opportunities for nucleophilic attack, while the benzyl substituent offers possibilities for aromatic substitution reactions. This multi-site reactivity creates opportunities for cascade reactions and one-pot synthetic transformations that would not be possible with simpler sulfonyl chloride reagents.
The compound also represents an important example of how modern synthetic methodology has enabled the construction of sulfonyl chlorides containing sensitive functional groups. The presence of the 2-oxo group and the imidazolidine ring system requires synthetic approaches that can tolerate these structural features while still introducing the reactive sulfonyl chloride functionality. This requirement has driven methodological developments in sulfonyl chloride synthesis, including the use of milder chlorinating agents and more selective reaction conditions that preserve complex molecular architectures.
Recent advances in sulfonyl chloride chemistry have demonstrated the value of incorporating heterocyclic frameworks into these reactive intermediates. The development of imidazole-1-sulfonyl azide reagents for diazotransfer reactions exemplifies how heterocyclic sulfonyl derivatives can provide advantages in terms of stability, cost, and ease of use compared to traditional reagents. 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride represents a continuation of this trend toward more sophisticated and functionally diverse sulfonyl chloride reagents that can address the increasingly complex synthetic challenges encountered in modern organic chemistry.